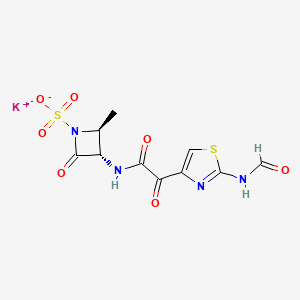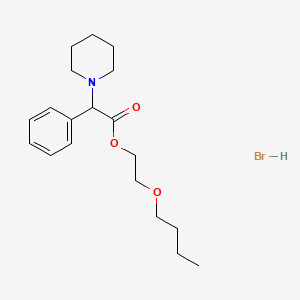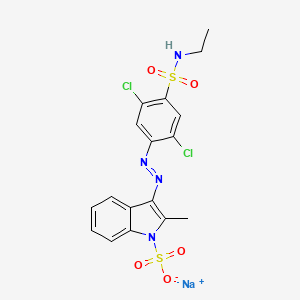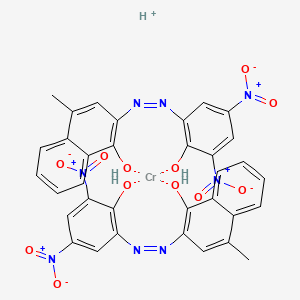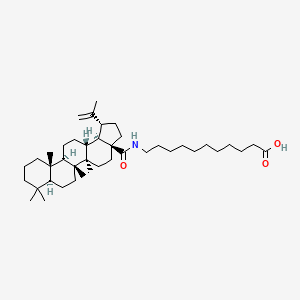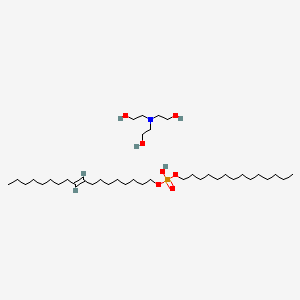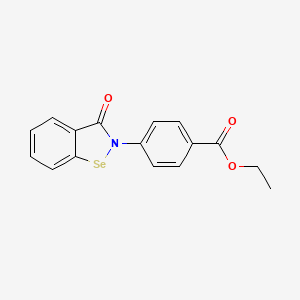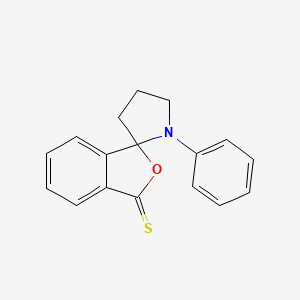
1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidinones. This compound is characterized by the presence of a 3-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a pyrrolidinone ring substituted with an ethoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 3-chlorophenylsulfonyl chloride: This is achieved by reacting 3-chlorobenzenesulfonyl chloride with an appropriate base.
Nucleophilic substitution: The 3-chlorophenylsulfonyl chloride is then reacted with 5-ethoxy-2-pyrrolidinone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-((4-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone: Similar structure but with a different position of the chlorine atom.
1-((3-Bromophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone: Bromine instead of chlorine.
1-((3-Chlorophenyl)sulfonyl)-5-methoxy-2-pyrrolidinone: Methoxy group instead of ethoxy.
Uniqueness
1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to the specific positioning of the chlorine atom and the ethoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
111711-58-1 |
|---|---|
Molecular Formula |
C12H14ClNO4S |
Molecular Weight |
303.76 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C12H14ClNO4S/c1-2-18-12-7-6-11(15)14(12)19(16,17)10-5-3-4-9(13)8-10/h3-5,8,12H,2,6-7H2,1H3 |
InChI Key |
PKBBGPITHJOHPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


